The 4,6-Difluoro-1H-indazole-3-carboxamide Scaffold: Structural Rationale, Physical Properties, and Applications in Drug Discovery
The 4,6-Difluoro-1H-indazole-3-carboxamide Scaffold: Structural Rationale, Physical Properties, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural biology, physicochemical optimization, and self-validating experimental workflows.
Executive Summary: The Privileged Indazole Core
In modern medicinal chemistry, the 1H-indazole-3-carboxamide motif is recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for diverse biological targets, including kinases and DNA-repair enzymes. 4,6-Difluoro-1H-indazole-3-carboxamide (CAS: 1823917-79-8) represents a highly optimized iteration of this scaffold.
By strategically introducing fluorine atoms at the C4 and C6 positions, researchers can fundamentally alter the molecule's stereoelectronics, metabolic stability, and target residence time. This technical guide explores the causality behind these structural modifications, the physical properties of the compound, its role in signaling pathways, and the self-validating protocols required for its synthesis and biological evaluation.
Chemical Structure and Physicochemical Properties
To utilize 4,6-difluoro-1H-indazole-3-carboxamide effectively in hit-to-lead campaigns, one must first understand its baseline physical properties. The data below is synthesized from authoritative chemical databases, including1[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Implication for Drug Design |
| Chemical Name | 4,6-Difluoro-1H-indazole-3-carboxamide | Standardized nomenclature |
| CAS Number | 1823917-79-8 | Unique registry identifier |
| Molecular Formula | C8H5F2N3O | High atom economy for fragment screening |
| Molecular Weight | 197.14 g/mol | Ideal fragment size (Rule of 3 compliant) |
| H-Bond Donors | 2 (Indazole NH, Amide NH2) | Critical for kinase hinge region binding |
| H-Bond Acceptors | 3 (Amide C=O, Indazole N, Fluorines) | Facilitates solvent interactions |
| Storage Temp. | 2-8°C | Ensures long-term stability |
The "Fluorine Effect": Causality in Structural Design
The addition of fluorine is never arbitrary in drug design. The 4,6-difluoro substitution pattern serves three distinct, causal functions:
-
Metabolic Shielding (C6-Fluorine): The C6 position of the indazole ring is a known "soft spot" for oxidative metabolism by hepatic Cytochrome P450 enzymes (e.g., CYP3A4). Fluorine's high electronegativity and strong C-F bond block this oxidation, drastically improving the compound's in vivo half-life.
-
Conformational Locking (C4-Fluorine): The C4-fluorine sits adjacent to the C3-carboxamide group. Dipole-dipole repulsion between the C=O oxygen and the C4-fluorine forces the carboxamide into a coplanar conformation. This pre-organization reduces the entropic penalty when the molecule binds to its target.
-
pKa Modulation: The electron-withdrawing fluorines lower the pKa of the indazole NH, strengthening its capacity to act as a hydrogen bond donor in the hydrophobic pockets of target proteins.
Target Engagement and Signaling Pathways
The indazole-3-carboxamide core is highly versatile. Depending on subsequent N-substitutions, it can be directed toward various high-value therapeutic targets.
Table 2: Representative Target Engagement of Indazole-3-Carboxamides
| Target Enzyme | Primary Disease Indication | Representative IC50 | Mechanism of Action |
| GSK-3β | Alzheimer's, Bipolar Disorder | 0.35 μM | ATP-competitive hinge binding |
| PAK1 | Tumor Metastasis (Breast Cancer) | 9.8 nM | Kinase domain inhibition |
| PARP-1 | Oncology, DNA Repair | 6.8 μM | NAD+ competitive inhibition |
Mechanism 1: GSK-3β Inhibition
As demonstrated in the2[2], these compounds act as ATP-competitive inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β). By binding to the kinase hinge region, they prevent the phosphorylation and subsequent degradation of β-catenin, thereby activating Wnt target gene expression.
Mechanism of GSK-3β inhibition by indazole-3-carboxamides regulating β-catenin.
Mechanism 2 & 3: PAK1 and PARP-1
Beyond GSK-3β, research on 3[3] has highlighted the scaffold's ability to suppress tumor migration. Furthermore, act as potent PARP-1 inhibitors, competing with NAD+ to halt DNA repair in cancer cells.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the success or failure of the experiment is internally controlled and mathematically verifiable.
Protocol A: Synthesis of 4,6-Difluoro-1H-indazole-3-carboxamide
Three-step synthetic workflow for 4,6-difluoro-1H-indazole-3-carboxamide.
Step 1: Base Hydrolysis & Diazotization
-
Procedure: Treat 4,6-difluoroisatin with 1M NaOH at 50°C to yield the open-ring phenylglyoxylic acid derivative. Cool to 0°C, acidify with HCl, and add NaNO2 dropwise.
-
Causality: The base opens the isatin ring, exposing the primary amine. Diazotization creates a highly reactive diazonium salt that spontaneously undergoes intramolecular cyclization to form the indazole core.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the bright orange isatin spot confirms ring opening.
Step 2: Amidation via HATU Activation
-
Procedure: Dissolve 4,6-difluoro-1H-indazole-3-carboxylic acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 mins, then bubble NH3 gas (or add aqueous ammonia) into the solution.
-
Causality: Direct amidation of unactivated carboxylic acids requires harsh, degradative conditions. HATU generates an active HOAt ester, which is highly reactive toward ammonia, ensuring near-quantitative yields at room temperature.
-
Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the UV trace shows a single product peak corresponding to the exact [M+H]+ mass of 198.14 m/z.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
To evaluate the synthesized compound against targets like GSK-3β, a luminescence-based ADP-Glo assay is recommended over fluorescence-based assays.
-
Causality for Assay Choice: Indazole derivatives often exhibit auto-fluorescence, which causes false positives in standard FRET assays. The ADP-Glo assay measures luminescence generated from ATP depletion, entirely bypassing fluorescent interference.
-
Procedure:
-
Incubate recombinant GSK-3β enzyme with the indazole-3-carboxamide inhibitor (serial dilutions from 10 μM to 0.1 nM) for 15 minutes.
-
Add ATP and the specific peptide substrate; incubate for 60 minutes.
-
Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.
-
-
Self-Validation (Z'-Factor): The assay's integrity is validated by calculating the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.5 confirms the assay has a wide dynamic range and low variability, validating the resulting IC50 values. Include Staurosporine as a positive control to benchmark enzyme activity.
References
- CAS No. 1823917-79-8, 4,6-Difluoro-1H-indazole-3-carboxamide.001CHEMICAL.
- Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.Journal of Chemical Information and Modeling - ACS Publications.
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.PubMed / European Journal of Medicinal Chemistry.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.PubMed.
